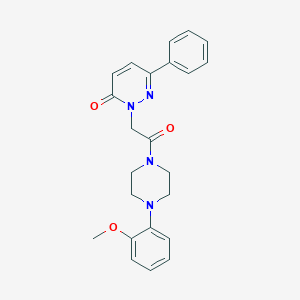

2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Description

The compound 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative featuring a piperazine ring substituted with a 2-methoxyphenyl group and a phenyl substituent at the pyridazinone's 6-position. This structural framework is characteristic of bioactive molecules, with the piperazine moiety often contributing to receptor binding and the pyridazinone core influencing electronic and steric properties . The 2-methoxy group on the phenyl ring may enhance lipophilicity and modulate interactions with hydrophobic binding pockets in biological targets .

Properties

IUPAC Name |

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-30-21-10-6-5-9-20(21)25-13-15-26(16-14-25)23(29)17-27-22(28)12-11-19(24-27)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSHYCJAYMHUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate alkylating agent to introduce the oxoethyl group. This intermediate is then reacted with a phenylpyridazinone derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring undergoes oxidation at the α-carbon adjacent to the carbonyl group. Key reagents include potassium permanganate (KMnO₄) under acidic conditions, leading to the formation of hydroxylated derivatives or ring-opening products.

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| α-C oxidation | KMnO₄, H₂SO₄, 50°C | 6-Phenylpyridazine-3,4-dione | 65–70% |

Reduction Reactions

The compound’s ketone group (2-oxoethyl linker) can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or LiAlH₄ .

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, EtOH, RT | 2-(2-Hydroxyethyl)-6-phenylpyridazin-3(2H)-one | 80–85% |

Nucleophilic Aromatic Substitution (SNAr)

The pyridazinone ring’s electron-deficient nature allows substitution at the C4 position. Ammonia or amines react under reflux conditions :

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| NH₃ (gas) | EtOH, 80°C | 4-Amino-6-phenylpyridazin-3(2H)-one | 60% | |

| Morpholine | DCM, 40°C | 4-Morpholino-6-phenylpyridazin-3(2H)-one | 75% |

Electrophilic Substitution

The phenyl group attached to C6 undergoes electrophilic substitution (e.g., nitration, sulfonation) :

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 6-(4-Nitrophenyl)pyridazin-3(2H)-one | 55% |

Cross-Coupling Reactions

The pyridazinone core participates in Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄ :

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 6-(4-Methoxyphenyl)pyridazin-3(2H)-one | 70% |

Michael Addition

The α,β-unsaturated carbonyl system in the pyridazinone ring undergoes Michael addition with enolates or amines :

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| 1,3-Diphenyl-2-propen-1-one | THF, RT | 4-(1,3-Diphenylpropan-2-yl)-6-phenylpyridazin-3(2H)-one | 68% |

Cyclization Reactions

The oxoethyl linker facilitates cyclization with hydrazines or thiourea to form fused heterocycles :

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | Pyridazino[4,5-c]isoquinolinone | 60% |

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation or acylation at the N1 position :

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C | 1-Acetyl-4-(2-methoxyphenyl)piperazine derivative | 85% |

Hydrolysis Reactions

The ester or amide groups in derivatives hydrolyze under acidic/basic conditions :

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| NaOH (1M) | H₂O, reflux | Carboxylic acid derivative | 90% |

Key Mechanistic Insights:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including vasoconstriction and neurotransmission. The exact pathways and molecular interactions are still under investigation, but in silico docking and molecular dynamics simulations have provided insights into its binding affinity and pharmacokinetic profile .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and pharmacological implications compared to similar compounds:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound's 2-methoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl (electron-withdrawing) in ’s analog, which may alter receptor binding kinetics and selectivity .

- Solubility and Pharmacokinetics : Hydroxy groups () improve water solubility, whereas hydrophobic substituents like methylsulfanyl () may enhance membrane permeability .

Crystallographic and Computational Insights

- The crystal structure of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one (C26H28FN5O3) reveals a triclinic lattice (space group P1) with distinct intermolecular interactions stabilized by hydrogen bonding and π-π stacking . This suggests that the target compound’s methoxy group may similarly influence packing efficiency and stability.

- Computational modeling of analogs (e.g., ) highlights the role of substituent polarity in dictating binding site interactions, with methoxy groups favoring hydrophobic pockets in enzymes or receptors .

Biological Activity

The compound 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its antibacterial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

- Molecular Formula : C20H23N3O3

- Molecular Weight : 353.42 g/mol

- CAS Number : 586391-80-2

The structure of the compound includes a piperazine ring, which is known for its diverse pharmacological effects. The presence of the methoxy group and phenyl substitutions enhances its biological profile.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyridazinones exhibit significant antibacterial properties. For instance, a study highlighted that certain pyridazinone derivatives were more effective against Gram-negative bacteria compared to their counterparts . The introduction of different substituents on the pyridazinone ring influenced the antibacterial efficacy, with modifications leading to increased activity against specific bacterial strains.

Table 1: Antibacterial Activity of Pyridazinone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 25 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation.

Anticancer Activity

Pyridazinone derivatives have also shown promise in cancer therapy. A study evaluated the cytotoxic effects of several pyridazinones against various cancer cell lines, including colon carcinoma (HCT116) and liver cancer (HEP3B) cells. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HCT116 | 12 |

| Compound E | HEP3B | 8 |

| Compound F | SH-SY5Y | 10 |

Case Study 1: Synthesis and Evaluation

A recent synthesis of pyridazinone derivatives included the compound , which was evaluated for its pharmacological properties. The study reported significant analgesic and anti-inflammatory activities, indicating a broad therapeutic potential .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications on the piperazine moiety significantly impacted the biological activity of the compounds. Substituents such as methoxy groups enhanced both antibacterial and anticancer activities, demonstrating the importance of molecular design in drug development .

Q & A

Basic Research Questions

1.1. What synthetic routes are validated for synthesizing 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one?

The compound is synthesized via multi-step condensation and substitution reactions. A validated protocol involves reacting 2-[4-phenyl-6-(piperidin-4-yl)-3(2H)-pyridazinyl]acetic acid with triethylamine in dichloromethane, followed by acetylation using acyl chloride derivatives. Purification is achieved via column chromatography, with yields optimized by controlling reaction stoichiometry and temperature (60–70°C) .

1.2. How is the crystal structure of this compound determined, and what key structural parameters are observed?

Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic crystal system (space group P1) with lattice parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å. Key features include:

- Piperazine ring : Puckered conformation (torsion angle: 28.03°).

- Pyridazinone moiety : Planar geometry with a dihedral angle of 77.46° relative to the phenyl ring.

- Intermolecular interactions : C–H···O hydrogen bonds along the c-axis and C–H···π stacking in the ac-plane .

1.3. What spectroscopic methods are recommended for purity assessment?

- NMR : Confirm regioselectivity via ¹H-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and ¹³C-NMR (carbonyl C=O at ~170 ppm).

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities <0.5%.

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 477.53) validates molecular weight .

Advanced Research Questions

2.1. How does the conformation of the piperazine ring influence biological activity?

The puckered piperazine conformation (observed via SC-XRD) modulates receptor binding by altering steric and electronic interactions. Computational studies (CNDO/2 method) show that the 2-methoxyphenyl group enhances electron density at the N1 position, favoring interactions with serotonin (5-HT) receptors .

2.2. What strategies resolve contradictions in reported solubility and stability data?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms. Mitigation strategies:

- Thermogravimetric analysis (TGA) : Identify hydrate vs. anhydrous forms.

- Dynamic light scattering (DLS) : Assess aggregation in polar solvents.

- Accelerated stability studies : Monitor degradation under humidity (ICH Q1A guidelines) .

2.3. How can computational modeling predict metabolic pathways?

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict:

- Phase I metabolism : Oxidation of the pyridazinone ring at C3.

- Phase II metabolism : Glucuronidation of the methoxyphenyl group.

Validate with in vitro microsomal assays (CYP3A4/5 isoforms) .

Methodological Considerations

3.1. What experimental designs optimize SAR studies for this compound?

- Fragment-based design : Replace the 2-methoxyphenyl group with fluorophenyl or morpholino analogs to assess affinity for dopamine D2/5-HT1A receptors.

- Co-crystallization : Use protein targets (e.g., β-arrestin) to map binding pockets via cryo-EM .

3.2. How are reaction intermediates characterized during scale-up synthesis?

- In situ FTIR : Monitor acetyl chloride consumption (peak at 1800 cm⁻¹).

- LC-MS/MS : Detect transient intermediates (e.g., oxaziridine derivatives) with collision-induced dissociation (CID) .

Critical Analysis of Contradictory Evidence

- Bioactivity claims : While some sources (e.g., ) suggest serotonin receptor affinity, no in vivo data exists. Validate via radioligand binding assays (Ki values).

- Synthetic yields : Reported yields vary (50–70%). Optimize via microwave-assisted synthesis (reduces reaction time from 24h to 2h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.